Cas no 730974-29-5 ((2-cyanoethyl)(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate)

2-Cyanoethyl(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate is a specialized chemical compound featuring a pyridine core functionalized with a 6-chloro substituent and an ester linkage to a 2-cyanoethyl(methyl)carbamoylmethyl group. This structure imparts reactivity suitable for applications in organic synthesis, particularly as an intermediate in the development of agrochemicals or pharmaceuticals. The presence of both cyano and carbamoyl functional groups enhances its versatility in nucleophilic substitution or condensation reactions. Its chloropyridine moiety further contributes to its utility in cross-coupling reactions. The compound is characterized by its stability under standard handling conditions, making it a practical choice for controlled synthetic processes requiring precise functional group manipulation.
(2-cyanoethyl)(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate structure
730974-29-5 structure
Product Name:(2-cyanoethyl)(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate
CAS No:730974-29-5
MF:C12H12ClN3O3
MW:281.694981575012
CID:5949597
PubChem ID:2397469
Update Time:2025-10-29

(2-cyanoethyl)(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS033613100
    • Z18369941
    • [(2-cyanoethyl)(methyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
    • 730974-29-5
    • EN300-26583686
    • (2-cyanoethyl)(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate
    • Inchi: 1S/C12H12ClN3O3/c1-16(6-2-5-14)11(17)8-19-12(18)9-3-4-10(13)15-7-9/h3-4,7H,2,6,8H2,1H3
    • InChI Key: ZLEBLVGPMJEGBL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(=O)OCC(N(C)CCC#N)=O

Computed Properties

  • Exact Mass: 281.0567189g/mol
  • Monoisotopic Mass: 281.0567189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 83.3Ų

(2-cyanoethyl)(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26583686-0.05g
[(2-cyanoethyl)(methyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
730974-29-5 95.0%
0.05g
$212.0 2025-03-20

(2-cyanoethyl)(methyl)carbamoylmethyl 6-chloropyridine-3-carboxylate Related Literature

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